molecular formula C13H7BrF5NO B13429039 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B13429039
M. Wt: 368.10 g/mol
InChI Key: LFKCKHRSLDAGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactionsThe final step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the phenoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H7BrF5NO

Molecular Weight

368.10 g/mol

IUPAC Name

3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7BrF5NO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H,20H2

InChI Key

LFKCKHRSLDAGAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)N

Origin of Product

United States

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